![molecular formula C13H15NO2 B11762069 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azaspiro[3.3]heptane moiety in its structure makes it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid typically involves the formation of the spirocyclic structure followed by the introduction of the benzoic acid moiety. One common method involves the reaction of a suitable benzoic acid derivative with a spirocyclic amine under controlled conditions. The crude product is often purified using techniques such as flash silica chromatography with an elution gradient of 0 to 10% methanol in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学研究应用
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The unique structure of the compound makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
作用机制
The mechanism of action of 4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular regulation .
相似化合物的比较
Similar Compounds
- 4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)picolinic acid
- 6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid
- 1-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid)
Uniqueness
4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid is unique due to its specific spirocyclic structure combined with the benzoic acid moiety. This combination provides distinct chemical properties and reactivity patterns that are not commonly found in other compounds. The rigidity and spatial arrangement of the spirocyclic structure contribute to its potential as a versatile building block in various scientific and industrial applications .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
4-(2-azaspiro[3.3]heptan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)10-2-4-11(5-3-10)14-8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,15,16) |
InChI 键 |
YYQXRTGBYZJVFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



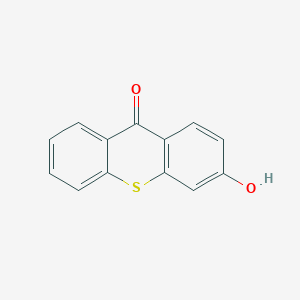
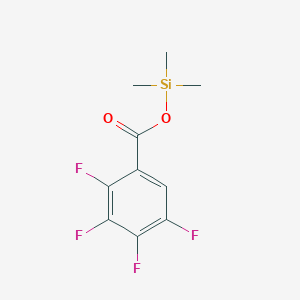
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
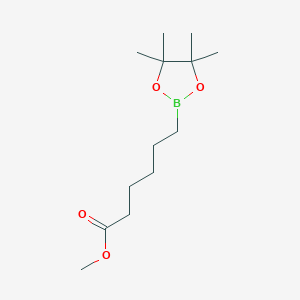
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
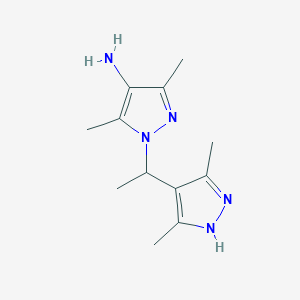
![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
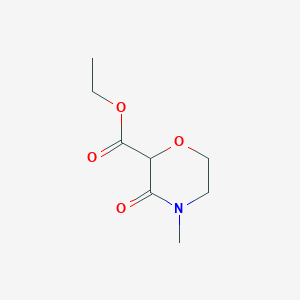
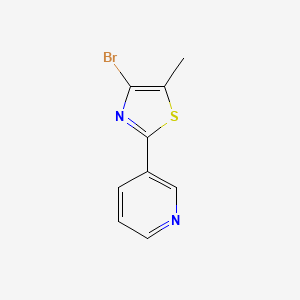
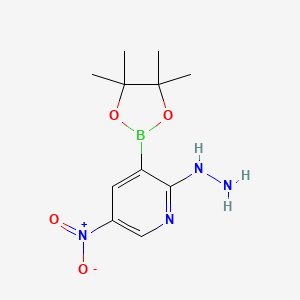
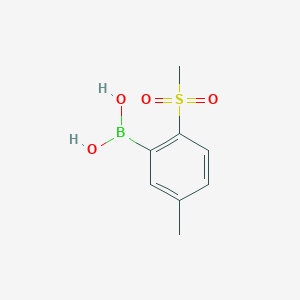
![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
